molecular formula C11H20N2O3 B2837591 1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid CAS No. 675190-10-0

1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid

Cat. No.: B2837591
CAS No.: 675190-10-0
M. Wt: 228.292
InChI Key: AWVHOQGJASRAKQ-UHFFFAOYSA-N
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Description

1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid is a piperidine derivative featuring both a tert-butylcarbamoyl group and a carboxylic acid moiety at positions 1 and 4 of the piperidine ring, respectively. Piperidine scaffolds are widely utilized in drug development due to their conformational flexibility and ability to interact with biological targets. Compounds with tert-butyl protective groups, such as tert-butyl carbamates or carbamoyl derivatives, are often employed as intermediates to enhance solubility or stability during synthesis . The carboxylic acid group at position 4 may facilitate further functionalization or contribute to binding interactions in bioactive molecules.

Properties

IUPAC Name

1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)12-10(16)13-6-4-8(5-7-13)9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVHOQGJASRAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of piperidine with tert-butyl isocyanate, followed by carboxylation. The reaction typically requires a solvent such as toluene and a base like triethylamine to facilitate the process .

Industrial Production Methods

In industrial settings, the production of 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, including those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Carboxylic Acid vs. Carboxamide : The presence of a carboxylic acid (e.g., in ) enhances hydrogen-bonding capacity and acidity (pKa ~4.5) compared to carboxamide derivatives (e.g., ), which exhibit higher solubility in organic solvents.
  • In contrast, cyclobutylcarbonyl substituents () introduce steric hindrance, affecting receptor binding.
  • Positional Isomerism : The 2-carboxylic acid isomer () may exhibit distinct conformational dynamics compared to the 4-carboxylic acid derivative, impacting pharmacological activity.

Biological Activity

1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid (TBPC) is a compound of interest due to its potential biological activities, particularly in the context of inflammation and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of TBPC, including its mechanisms of action, relevant case studies, and research findings.

TBPC has the molecular formula C12H20N2O3 and is characterized by a piperidine ring substituted with a tert-butylcarbamoyl group and a carboxylic acid moiety. Its structure is critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC12H20N2O3
Molecular Weight232.30 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

TBPC's biological activity primarily revolves around its ability to modulate inflammatory pathways. It has been studied for its role as an inhibitor of the NLRP3 inflammasome, which is crucial in the release of pro-inflammatory cytokines such as IL-1β and IL-18. The inhibition of this pathway can lead to reduced pyroptotic cell death, thereby mitigating inflammation.

Key Findings:

  • NLRP3 Inhibition : TBPC has shown significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .
  • Concentration-Dependent Activity : The anti-pyroptotic effect of TBPC was observed to be concentration-dependent, with higher concentrations yielding greater inhibition rates .

Case Studies

Several studies have evaluated the biological activity of TBPC and related compounds:

  • Inflammation Models :
    • In vitro studies demonstrated that TBPC effectively reduced IL-1β levels in human macrophages, suggesting potential therapeutic applications in inflammatory diseases .
    • A comparative study involving various piperidine derivatives highlighted TBPC's superior efficacy in inhibiting pyroptosis compared to other compounds in its class .
  • Antiviral Activity :
    • Although primarily studied for its anti-inflammatory properties, TBPC and similar piperidine derivatives were also evaluated for antiviral activity against various viruses, including influenza and coronaviruses. Some derivatives showed promising results against HCoV-229E, indicating a broader spectrum of biological activity .

Research Findings

Recent research has focused on optimizing the structure of TBPC to enhance its biological activity:

  • Structural Modifications : Modifications to the piperidine ring and substituents have been explored to improve binding affinity to target proteins involved in inflammatory responses. For instance, derivatives with altered substituents exhibited varied degrees of NLRP3 inhibition, underscoring the importance of structural characteristics in determining activity .
CompoundIL-1β Inhibition (%)Pyroptosis Inhibition (%)
1-(Tert-butylcarbamoyl)piperidine-4-carboxylic acid19.4 ± 0.424.9 ± 6.3
Modified Compound A20.3 ± 1.339.2 ± 6.6
Modified Compound B14.9 ± 5.814.9 ± 5.8

Q & A

Q. What are the standard synthetic routes for preparing 1-(tert-butylcarbamoyl)piperidine-4-carboxylic acid?

The synthesis typically involves multi-step protocols, leveraging strategies from structurally related piperidine derivatives. A general approach includes:

  • Boc Protection : Introducing the tert-butylcarbamoyl group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) .
  • Piperidine Functionalization : Alkylation or acylation at the 4-position of the piperidine ring, followed by hydrolysis to yield the carboxylic acid moiety .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .
    Key Validation : Confirm intermediate and final structures via 1^1H/13^13C NMR and LC-MS.

Q. How can researchers characterize the physical and chemical properties of this compound?

While direct data on the target compound is limited, analogous piperidine derivatives (e.g., tert-butyl-protected analogs) are characterized as light yellow solids with low water solubility . Recommended methods:

  • Melting Point : Differential scanning calorimetry (DSC).
  • Solubility : Phase solubility analysis in DMSO, ethanol, and aqueous buffers (pH 1–13).
  • Stability : Accelerated stability studies under varying temperatures and humidity levels.
  • Spectroscopy : FT-IR for functional group verification (e.g., carbamate C=O stretch at ~1680 cm1^{-1}) .

Q. What purification techniques are optimal for ensuring high purity?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for analytical purity (>95%) .
  • Crystallization : Use solvent mixtures (e.g., methanol/diethyl ether) to enhance crystalline yield .
  • Lyophilization : For hygroscopic intermediates, freeze-drying ensures stability .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Adopt the ICReDD framework (Integrated Computational-Experimental Design and Discovery):

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., Boc protection energetics) .
  • Machine Learning : Train models on existing piperidine reaction datasets to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems .
  • Feedback Loops : Validate computational predictions with small-scale experiments, iterating to refine conditions .

Q. What strategies resolve contradictions in toxicity or safety data for novel piperidine derivatives?

  • Literature Meta-Analysis : Cross-reference PubChem, DSSTox, and EPA databases for structural analogs (e.g., tert-butyl piperidine carbamates) to infer toxicity profiles .
  • Predictive Toxicology : Apply QSAR models (e.g., ProTox-II) to estimate LD50_{50} or mutagenicity .
  • In Vitro Assays : Prioritize Ames tests (for mutagenicity) and hepatocyte viability assays to address data gaps .

Q. How does the substitution pattern influence biological activity compared to analogs?

Compare the target compound with:

  • 1-(Boc)-piperidine-4-carboxylic acid : Lacks the tert-butylcarbamoyl group, reducing steric hindrance and altering receptor binding .
  • 3,5-Dimethyl analogs : Methyl groups enhance lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .
    Method : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to map binding affinities .

Q. What experimental frameworks address conflicting data in reaction mechanism studies?

  • Isotopic Labeling : Use 13^{13}C-labeled Boc anhydride to trace carbamate formation via NMR .
  • Kinetic Profiling : Monitor reaction intermediates via in situ IR spectroscopy to identify rate-limiting steps .
  • Cross-Validation : Replicate conflicting protocols (e.g., varying catalysts) to isolate variables causing discrepancies .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Prepare derivatives with variations in the carbamoyl group (e.g., isopropyl instead of tert-butyl) or carboxylic acid bioisosteres (e.g., tetrazole) .
  • Biological Screening : Test analogs in enzyme inhibition assays (e.g., serine hydrolases) or cellular models (e.g., cancer cell lines) .
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .

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